N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride
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Overview
Description
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride is a chemical compound with the molecular formula C10H11ClN4OS and a molecular weight of 270.742 g/mol Triazoles are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride typically involves the reaction of 4- and 5-substituted 1,2,4-triazole-3-thiol derivatives with 2-chloro-N-substituted phenyl acetamide derivatives under basic conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives with different functional groups.
Scientific Research Applications
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like tyrosinase.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride can be compared with other triazole derivatives, such as:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and may exhibit different biological activities.
1,2,4-Triazoles: Similar to the target compound but with different substituents, leading to variations in their chemical and biological properties.
Benzotriazoles: These compounds contain a fused benzene ring and are known for their use as corrosion inhibitors and UV stabilizers.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl and triazole moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
765285-16-3 |
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Molecular Formula |
C10H11ClN4OS |
Molecular Weight |
270.74 g/mol |
IUPAC Name |
N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H10N4OS.ClH/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,15)(H,11,12,14);1H |
InChI Key |
SPGNXPFYBPQVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2.Cl |
Origin of Product |
United States |
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